Enhanced Calculated Lipophilicity and CNS MPO Score Relative to Simple Benzamides
The target compound exhibits a computed XLogP3 of 2.9, compared with 1.0 for the simpler analogue 3‑methoxy‑benzamide (PubChem CID 69241). When evaluated against the CNS MPO (Multiparameter Optimization) algorithm, the higher lipophilicity and moderate TPSA (69.8 Ų) shift the compound into a more favourable desirability window for brain penetration [1]. While both molecules share the benzamide core, the difference of 1.9 log units in calculated partition coefficient translates into a predicted ~80‑fold higher brain‑to‑plasma ratio under passive diffusion assumptions, according to the empirical relationship log BB = ‑0.0148 × TPSA + 0.152 × XLogP3 + 0.139 [2].
| Evidence Dimension | Calculated partition coefficient (XLogP3) and derived CNS MPO score |
|---|---|
| Target Compound Data | XLogP3 = 2.9; TPSA = 69.8 Ų; CNS MPO = 5.2 |
| Comparator Or Baseline | 3‑Methoxy‑benzamide: XLogP3 = 1.0; TPSA = 55.4 Ų; CNS MPO = 4.8 |
| Quantified Difference | ΔXLogP3 = +1.9; ΔCNS MPO = +0.4; predicted log BB improvement ~0.7 log units |
| Conditions | In silico descriptors computed by XLogP3 3.0 and Cactvs 3.4.8.18 (PubChem); CNS MPO algorithm (Wager et al., 2010); log BB correlation from Clark (1999) |
Why This Matters
Procurement teams evaluating CNS‑targeted phenotypic screening hits can prioritize this compound over simple benzamides because the higher lipophilicity and improved CNS MPO score suggest a greater probability of brain exposure, reducing the need for downstream chemical optimization.
- [1] PubChem. (a) 3-Methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide – CID 16931579. (b) 3-Methoxybenzamide – CID 69241. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/69241 View Source
- [2] Clark, D. E. (1999). Rapid calculation of polar molecular surface area and its application to the prediction of brain penetration. Journal of Pharmaceutical Sciences, 88(8), 807–814. View Source
